Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane
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Overview
Description
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is a complex organic compound with a unique structure that includes a dioxin ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane typically involves the reaction of 2,2,5-trimethyl-4-methylidene-1,3-dioxin-6-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silane and dioxin intermediates .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The dioxin ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of β-dicarbonyl compounds.
Medicine: Investigated for its role in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silane group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. The dioxin ring can participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A related compound used as a precursor in organic synthesis.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different organic backbones.
Uniqueness
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is unique due to its combination of a dioxin ring and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
255870-24-7 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
trimethyl-[(2,2,5-trimethyl-6-methylidene-1,3-dioxin-4-yl)oxy]silane |
InChI |
InChI=1S/C11H20O3Si/c1-8-9(2)12-11(3,4)13-10(8)14-15(5,6)7/h2H2,1,3-7H3 |
InChI Key |
WMRMJSPEWFVVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(OC1=C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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